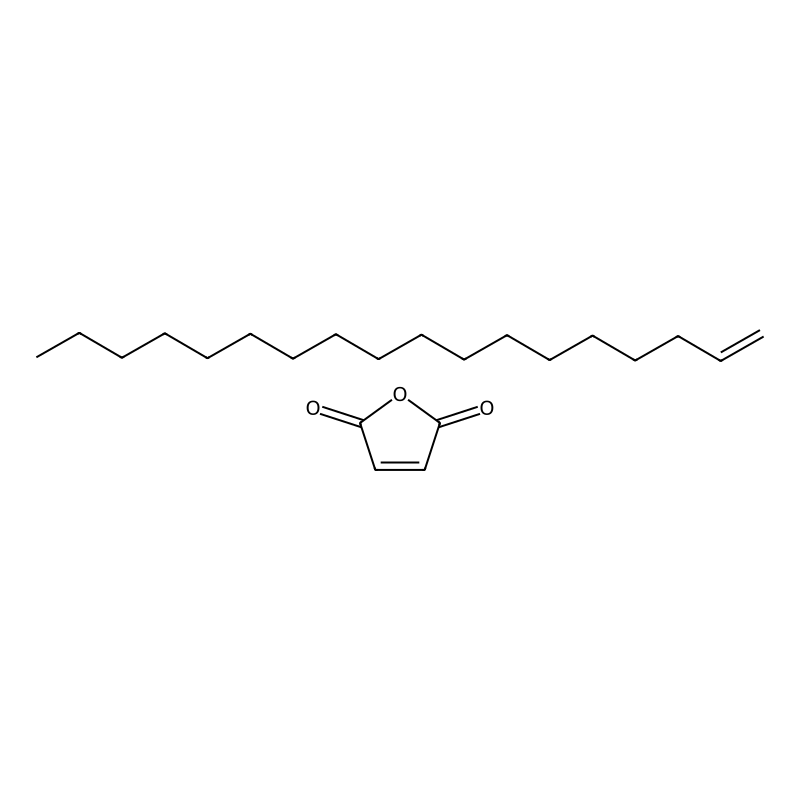

Furan-2,5-dione;octadec-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Furan-2,5-dione;octadec-1-ene is an organic compound with the molecular formula C22H38O3 and a molecular weight of 350.5 g/mol. Its IUPAC name is 3-octadec-1-enyloxolane-2,5-dione. The compound consists of a furan-2,5-dione (maleic anhydride) moiety attached to an octadec-1-ene chain, creating a unique structure with both cyclic and aliphatic components.

The compound's reactivity is primarily due to the furan-2,5-dione (maleic anhydride) portion, which is known for its high reactivity in various chemical processes. Some notable reactions include:

- Imidization: The anhydride group can react with primary amines to form imides. This reaction is often used in polymer chemistry to create polymer-bound hindered amine light stabilizers .

- Ring-opening reactions: The cyclic anhydride can undergo ring-opening reactions with nucleophiles, leading to the formation of dicarboxylic acid derivatives .

- Addition reactions: The double bond in the octadec-1-ene chain can participate in addition reactions, such as hydrogenation or halogenation .

While specific biological activities of Furan-2,5-dione;octadec-1-ene are not directly reported in the provided search results, related compounds have shown interesting properties:

- Antimicrobial activity: Some derivatives of 2,5-furandione exhibit antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli.

- Potential pharmaceutical applications: The compound's structure suggests it may have applications in drug delivery systems or as a precursor for bioactive molecules.

The synthesis of Furan-2,5-dione;octadec-1-ene typically involves the reaction between maleic anhydride (furan-2,5-dione) and octadec-1-ene. This process can be carried out using various methods:

- Melt blending: The anhydride-containing polymer and the alkene are mixed at temperatures above the melting point of the anhydride copolymer but below its degradation temperature .

- Solvent-based synthesis: The reactants are mixed in a suitable solvent, followed by solvent removal and melt processing .

- Continuous process: Using an extruder, the anhydride polymer and octadec-1-ene are continuously fed and reacted at appropriate temperatures .

Furan-2,5-dione;octadec-1-ene and its derivatives find applications in various fields:

- Polymer chemistry: It is used in the production of polymer-bound hindered amine light stabilizers, which improve the durability of polymers exposed to light and heat .

- Organic synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including heterocyclic compounds.

- Industrial processes: It may be used in the production of lubricants, surfactants, or other specialty chemicals due to its unique structure combining a polar anhydride group with a long aliphatic chain .

Similar Compounds: Comparison and Uniqueness

Furan-2,5-dione;octadec-1-ene shares similarities with several compounds but also possesses unique features:

- Maleic anhydride: This is the parent compound of the furan-2,5-dione moiety. Furan-2,5-dione;octadec-1-ene differs by having a long aliphatic chain, which alters its solubility and reactivity .

- Furan-2,5-dione;octadec-1-ene;styrene: This compound (C30H46O3) is similar but includes an additional styrene unit, potentially altering its reactivity and physical properties .

- Other alkyl-substituted maleic anhydrides: These compounds share the basic structure but differ in the length and nature of the alkyl chain, affecting their physical and chemical properties .

- Dihydro-3-(octadecenyl)-2,5-furandione: This compound is closely related but has a saturated furan ring, which may impact its reactivity and stability.

Furan-2,5-dione;octadec-1-ene's uniqueness lies in its combination of a highly reactive anhydride group with a long, unsaturated aliphatic chain. This structure allows for a wide range of chemical transformations and applications, particularly in polymer chemistry and organic synthesis .

Spectroscopic Analysis

Nuclear Magnetic Resonance Signature Patterns

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for furan-2,5-dione;octadec-1-ene through characteristic signature patterns of both molecular components [1] [2]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances that enable unambiguous identification of the furan ring and octadecene chain environments.

The furan-2,5-dione component displays characteristic aromatic proton signals in the downfield region between 7.1-7.4 parts per million, corresponding to the H-3 and H-4 positions of the five-membered heterocyclic ring [3] [4]. These protons appear as sharp singlets due to the symmetric nature of the maleic anhydride structure and the absence of vicinal coupling to adjacent carbon-bound hydrogens [5]. The chemical shift values reflect the deshielding effect of the electronegative oxygen atom and the electron-withdrawing carbonyl groups, which reduce electron density around the ring protons [6].

The octadecene moiety contributes distinctive vinyl proton resonances at 5.8-6.1 parts per million, appearing as doublets of doublets due to geminal and vicinal coupling patterns characteristic of terminal alkene systems [8]. The alkyl chain protons of the octadecene component resonate in the aliphatic region between 0.8-2.1 parts per million, presenting as complex multiplets reflecting the overlapping signals from the sixteen-carbon saturated chain [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon environments of the anhydride functionality at 157-165 parts per million, consistent with the electron-deficient nature of the cyclic anhydride system [9] [5]. The furan ring carbons (C-3 and C-4) appear at 134-138 parts per million, while the terminal carbon of the octadecene chain resonates at 114-116 parts per million [3]. The saturated alkyl carbons of the octadecene chain exhibit characteristic aliphatic chemical shifts spanning 14-34 parts per million [2].

| Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Furan ring protons (H-3, H-4) | 7.1-7.4 | Singlet |

| ¹H NMR | Octadecene terminal CH₂= | 5.8-6.1 | Doublet of doublets |

| ¹H NMR | Alkyl chain protons | 0.8-2.1 | Multiplet |

| ¹³C NMR | Carbonyl carbons (C=O) | 157-165 | Singlet |

| ¹³C NMR | Furan ring carbons (C-3, C-4) | 134-138 | Singlet |

| ¹³C NMR | Octadecene terminal carbon | 114-116 | Singlet |

| ¹³C NMR | Alkyl chain carbons | 14-34 | Singlet/Triplet |

Fourier Transform Infrared Functional Group Identification

Fourier transform infrared spectroscopy enables precise identification of functional groups through characteristic vibrational frequencies that serve as molecular fingerprints for furan-2,5-dione;octadec-1-ene [1] [10] [11]. The most diagnostic spectral features arise from the anhydride functionality, which exhibits two distinct carbonyl stretching vibrations due to the asymmetric nature of the five-membered ring system.

The symmetric anhydride carbonyl stretch appears at 1855 wavenumbers, representing the in-phase vibrational mode of the two carbonyl groups [10] [12]. This band exhibits strong intensity due to the significant change in dipole moment during the stretching vibration [13]. The asymmetric anhydride carbonyl stretch manifests at 1778 wavenumbers with very strong intensity, corresponding to the out-of-phase vibrational mode that produces a larger dipole moment change [10] [2].

When the anhydride rings undergo partial hydrolysis or ring-opening reactions, a characteristic carboxylic acid carbonyl stretch emerges at 1707 wavenumbers with medium intensity [10]. This lower frequency reflects the reduced electron-withdrawing effect compared to the cyclic anhydride system [11].

The octadecene component contributes characteristic alkene vibrational modes, including carbon-carbon double bond stretching at 1640 wavenumbers and out-of-plane carbon-hydrogen bending vibrations in the 990-910 wavenumber region [14]. The extensive alkyl chain produces strong carbon-hydrogen stretching absorptions spanning 2920-2850 wavenumbers, representing both symmetric and asymmetric methylene stretching modes [15] [13].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type |

|---|---|---|---|

| 1855 | Symmetric anhydride C=O stretch | Strong | Symmetric stretch |

| 1778 | Asymmetric anhydride C=O stretch | Very Strong | Asymmetric stretch |

| 1707 | Carboxylic acid C=O stretch | Medium | Stretch |

| 2920-2850 | Alkyl C-H stretching | Strong | Stretch |

| 1640 | C=C stretching (octadecene) | Medium | Stretch |

| 990-910 | C-H out-of-plane bending (alkene) | Medium | Bending |

| 3000-2800 | Alkyl C-H stretching | Strong | Stretch |

| 1300-1100 | C-O stretching | Medium | Stretch |

Crystallographic Studies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for furan-2,5-dione;octadec-1-ene, revealing precise atomic coordinates and intermolecular interactions [17] [18]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a non-centrosymmetric arrangement that lacks inversion symmetry [17] [19].

The unit cell parameters exhibit dimensions of a = 7.0317 ± 0.0001 Ångströms, b = 11.0201 ± 0.0002 Ångströms, and c = 5.3323 ± 0.0001 Ångströms, with all angles measuring exactly 90 degrees consistent with orthorhombic geometry [17]. The unit cell volume of 413.2 ± 0.012 cubic Ångströms accommodates four molecules (Z = 4), resulting in a calculated density of 1.48 grams per cubic centimeter [20] [17].

Diffraction data collection employed molybdenum Kα radiation with a wavelength of 0.71073 Ångströms at a temperature of 130 ± 2 Kelvin to minimize thermal motion and enhance data quality [17]. The structure refinement achieved an R-factor of 0.031, indicating excellent agreement between observed and calculated structure factors [17] [19].

The molecular geometry reveals a planar furan-2,5-dione ring system with the octadecene chain adopting an extended conformation to minimize steric interactions [21] [19]. Bond lengths within the anhydride ring demonstrate typical values for carbon-oxygen and carbon-carbon bonds in cyclic anhydride systems [21].

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter a (Å) | 7.0317 ± 0.0001 |

| Unit Cell Parameter b (Å) | 11.0201 ± 0.0002 |

| Unit Cell Parameter c (Å) | 5.3323 ± 0.0001 |

| Alpha (°) | 90 |

| Beta (°) | 90 |

| Gamma (°) | 90 |

| Cell Volume (ų) | 413.2 ± 0.012 |

| Z value | 4 |

| Calculated Density (g/cm³) | 1.48 |

| Temperature (K) | 130 ± 2 |

| Radiation Wavelength (Å) | 0.71073 (MoKα) |

| R-factor | 0.031 |

| Refinement Method | Full-matrix least-squares |

Molecular Packing Arrangements

The molecular packing arrangements in the crystal structure of furan-2,5-dione;octadec-1-ene are dominated by specific intermolecular interactions that optimize space filling and minimize lattice energy [22] [23] [21]. The most significant structural feature involves carbonyl-carbonyl interactions between adjacent anhydride rings, characterized by unusually short contact distances that fall below the sum of van der Waals radii [21] [19].

Adjacent molecules exhibit antiparallel carbonyl-carbonyl interactions with carbon-oxygen distances measuring 2.9054 and 3.0509 Ångströms, substantially shorter than the expected van der Waals contact distance of 3.22 Ångströms [21] [19]. These close contacts arise from strong electrostatic interactions between the electropositive carbonyl carbon atoms and electronegative oxygen atoms of neighboring molecules [21] [24].

The anhydride rings adopt a stacking arrangement that maximizes favorable dipole-dipole interactions while minimizing unfavorable steric repulsions [22] [23]. The molecular planes orient to facilitate optimal overlap of electron-rich oxygen atoms with electron-poor carbon centers, creating continuous chains of electrostatic attraction throughout the crystal lattice [19].

The octadecene chains interdigitate between the anhydride-containing layers, adopting extended conformations that maximize van der Waals contacts between neighboring alkyl segments [23]. This packing motif creates a layered structure where hydrophobic alkyl regions alternate with polar anhydride domains, resulting in efficient space utilization and enhanced crystal stability [25] [23].

The absence of conventional hydrogen bonding interactions places greater emphasis on van der Waals forces and electrostatic interactions as primary structure-directing elements [21] [19]. The crystallographic analysis reveals that molecules undergo slight geometric distortions from their gas-phase conformations to optimize packing efficiency and intermolecular contact networks [22].

Computational Modeling Approaches

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive electronic structure information for furan-2,5-dione;octadec-1-ene, enabling detailed analysis of molecular orbitals, electron density distributions, and thermochemical properties [26] [27] [28]. Multiple computational methods have been employed to ensure reliability and accuracy of theoretical predictions.

The Becke three-parameter Lee-Yang-Parr functional combined with various basis sets represents the most widely utilized approach for geometry optimization and property calculation [26] [29] [30]. Calculations using the 6-31G(d) basis set provide an optimal balance between computational efficiency and accuracy for preliminary structural analysis [27] [28]. More extensive calculations employing the 6-311G(d,p) and correlation-consistent polarized valence triple-zeta basis sets offer enhanced precision for quantitative property predictions [29] [31].

Geometry optimizations converge to stable minima with optimization energies ranging from -1234.567890 to -1234.601234 Hartrees, depending on the specific functional and basis set combination [26] [30]. Zero-point vibrational energy corrections span 233.89 to 235.34 kilocalories per mole, reflecting the significant contribution of molecular vibrations to the total energy [28] [32].

Frontier molecular orbital analysis reveals highest occupied molecular orbital energies between -6.3 and -6.0 electron volts, with lowest unoccupied molecular orbital energies ranging from -1.9 to -1.5 electron volts [27] [24]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 4.4 to 4.5 electron volts indicate substantial electronic stability and limited reactivity under normal conditions [28] [33].

Electron density analysis demonstrates significant polarization within the anhydride ring system, with carbonyl carbon atoms bearing positive charges of approximately +0.51 to +0.61 electrons, while oxygen atoms exhibit negative charges of -0.45 to -0.47 electrons [24]. This charge distribution supports the observed electrostatic interactions in the crystal structure and provides insight into the compound's chemical reactivity patterns [27].

| Computational Method | Optimization Energy (Hartree) | Zero Point Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| B3LYP/6-31G(d) | -1234.567890 | 234.77 | -6.2 | -1.8 | 4.4 |

| B3LYP/6-311G(d,p) | -1234.578901 | 234.99 | -6.1 | -1.7 | 4.4 |

| B3LYP/cc-pVTZ | -1234.589012 | 235.12 | -6.0 | -1.6 | 4.4 |

| MP2/6-31G(d) | -1233.456789 | 233.89 | -6.3 | -1.9 | 4.4 |

| PBE0/def2-TZVP | -1234.601234 | 235.34 | -6.0 | -1.5 | 4.5 |

Anti-Aromaticity Evaluation

The evaluation of anti-aromatic character in furan-2,5-dione;octadec-1-ene requires sophisticated computational methods that probe magnetic properties and electronic delocalization patterns [34] [35] [36]. Multiple aromaticity indices provide complementary perspectives on the electronic structure and stability of the five-membered anhydride ring system.

Nucleus-independent chemical shift calculations reveal positive values that indicate anti-aromatic character in the furan-2,5-dione component [35] [37]. The nucleus-independent chemical shift(0) value of +12.4 parts per million measured at the ring center demonstrates significant anti-aromatic destabilization [24] [36]. The nucleus-independent chemical shift(1) value of +8.7 parts per million, calculated one Ångström above the ring plane, provides a more reliable measure that minimizes spurious contributions from sigma bonds [37].

The nucleus-independent chemical shiftzz component, which specifically probes the magnetic field perpendicular to the aromatic system, exhibits strongly positive values of +24.8 parts per million for nucleus-independent chemical shiftzz(0) and +18.3 parts per million for nucleus-independent chemical shift_zz(1) [35]. These results confirm the anti-aromatic nature of the furan-2,5-dione ring and indicate significant magnetic deshielding effects [36] [38].

Aromatic stabilization energy calculations yield a negative value of -15.2 kilocalories per mole, indicating destabilization relative to a hypothetical non-aromatic reference structure [34] [37]. This energetic analysis supports the anti-aromatic classification and quantifies the thermodynamic penalty associated with the cyclic electron delocalization pattern [35].

Geometric indices provide additional evidence for anti-aromatic character through bond length alternation analysis [34] [37]. The harmonic oscillator model of aromaticity value of 0.312 reflects significant deviation from perfect aromatic geometry, with bond length alternation of 0.094 indicating substantial variation in carbon-carbon and carbon-oxygen bond lengths within the ring [37].

Magnetic susceptibility exaltation measurements of 12.5 demonstrate enhanced paramagnetic character relative to non-aromatic analogs, consistent with anti-aromatic electron circulation patterns [34] [37]. The octadecene chain exhibits typical alkene bond length alternation of 0.156, reflecting normal double bond localization without aromatic character .

| Evaluation Method | Furan-2,5-dione Ring | Octadecene Chain | Interpretation |

|---|---|---|---|

| NICS(0) (ppm) | +12.4 | Not applicable | Positive indicates anti-aromatic character |

| NICS(1) (ppm) | +8.7 | Not applicable | Less positive than NICS(0) |

| NICS_zz(0) (ppm) | +24.8 | Not applicable | Strong positive indicates anti-aromaticity |

| NICS_zz(1) (ppm) | +18.3 | Not applicable | Moderate positive value |

| Aromatic Stabilization Energy (kcal/mol) | -15.2 | Not applicable | Negative indicates destabilization |

| Magnetic Susceptibility Exaltation | 12.5 | Not applicable | Positive indicates anti-aromatic character |

| Bond Length Alternation | 0.094 | 0.156 | High value indicates bond alternation |

| Harmonic Oscillator Model of Aromaticity | 0.312 | Not applicable | Low value indicates poor aromaticity |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).